Quinoline-6-carbaldehyde

Overview

Description

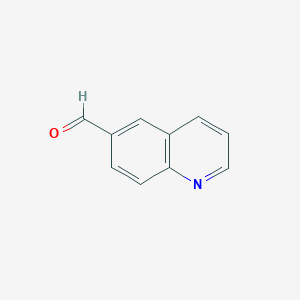

Quinoline-6-carbaldehyde is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is composed of a benzene ring fused with a pyridine ring. This compound features an aldehyde functional group at the 6-position of the quinoline ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoline-6-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where quinoline is reacted with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 6-position . Another method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with an aldehyde or ketone in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. Microwave-assisted synthesis and the use of recyclable catalysts are also explored to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Quinoline-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.

Major Products

Oxidation: Quinoline-6-carboxylic acid.

Reduction: Quinoline-6-methanol.

Substitution: 2-bromothis compound or 4-nitrothis compound.

Scientific Research Applications

Medicinal Chemistry Applications

Quinoline derivatives, including quinoline-6-carbaldehyde, have garnered significant attention for their therapeutic potential. They exhibit a wide range of biological activities, making them valuable in the development of new drugs.

- Anticancer Activity : Quinoline derivatives have been identified as potential anticancer agents. Research indicates that these compounds can induce apoptosis in cancer cells, highlighting their role as vital agents in cancer therapy . The ability to modify the quinoline scaffold allows for the design of more effective anticancer drugs.

- Antiviral Properties : A recent study focused on novel quinoline analogues demonstrated potent antiviral activity against enterovirus D68 (EV-D68). Specifically, certain derivatives exhibited significant inhibitory effects on the viral VP1 protein, suggesting that modifications at the 6-position of the quinoline core enhance antiviral potency . This discovery underscores the potential of this compound in developing antiviral therapies.

- Neuropathic Pain Management : Research has explored 2,6-disubstituted quinolines as negative allosteric modulators of metabotropic glutamate receptor 1 (mGluR1), which are promising for treating neuropathic pain. Compounds derived from this compound showed good inhibitory activity, indicating their potential as therapeutic agents in pain management .

Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its reactivity allows for various transformations and coupling reactions.

- Cross-Coupling Reactions : The compound has been utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize triarylquinoline derivatives. This method highlights its utility in constructing complex molecular architectures that may possess enhanced biological activities .

- Bronsted/Lewis Acid Reactions : this compound has been involved in reactions with arenes facilitated by Bronsted or Lewis acids, leading to the synthesis of diarylmethylquinolines. These reactions expand the repertoire of quinoline derivatives available for further biological evaluation .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of quinoline derivatives is crucial for optimizing their pharmacological properties.

- Modification Insights : Studies have shown that substituents at the 6-position significantly influence the biological activity of quinolines. For example, variations in substituents can lead to differences in antiviral potency and receptor modulation efficacy . These insights guide researchers in designing more effective compounds based on this compound.

Summary Table of Applications

The following table summarizes key applications and findings related to this compound:

Mechanism of Action

The mechanism of action of quinoline-6-carbaldehyde varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, quinoline derivatives can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . In fluorescence applications, the aldehyde group can form Schiff bases with amines, resulting in fluorescent compounds that can be used for imaging and detection .

Comparison with Similar Compounds

Quinoline-6-carbaldehyde can be compared with other quinoline derivatives such as:

Quinoline-2-carbaldehyde: Similar in structure but with the aldehyde group at the 2-position.

Quinoline-4-carbaldehyde: The aldehyde group is at the 4-position, leading to distinct chemical properties and uses.

Quinoline-8-carbaldehyde:

This compound is unique due to its specific position of the aldehyde group, which influences its chemical behavior and suitability for various applications.

Biological Activity

Quinoline-6-carbaldehyde, also known as 6-quinolinecarboxaldehyde, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of this compound

This compound is a derivative of quinoline, a heterocyclic compound known for its broad spectrum of biological activities. The structure of quinoline features a fused benzene and pyridine ring, which contributes to its reactivity and interaction with various biological targets. The aldehyde functional group enhances its potential as a building block for synthesizing bioactive compounds.

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Activity : Research indicates that quinoline derivatives can induce apoptosis in cancer cells by inhibiting key enzymes such as protein kinase CK2, which is often overexpressed in malignancies. In vitro studies have shown that this compound can effectively reduce cell viability in various cancer cell lines, including non-small cell lung cancer (NSCLC) and leukemia .

- Antimicrobial Properties : Quinoline derivatives are recognized for their antimicrobial effects against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that certain quinoline-based compounds possess superior antibacterial activity compared to conventional antibiotics like gentamicin .

- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, which may contribute to its therapeutic potential in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : this compound interacts with various enzymes, particularly kinases involved in cell signaling pathways. For instance, it has been shown to inhibit protein kinase CK2, leading to decreased phosphorylation of target proteins associated with cell growth and survival.

- DNA Intercalation : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes. This property is particularly relevant in the context of anticancer activity, as it can lead to cell cycle arrest and apoptosis .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives may induce oxidative stress in cancer cells, further promoting apoptosis through ROS-mediated pathways .

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation with IC50 values in the low micromolar range. Notably, it displayed selectivity towards leukemia and lung cancer cells compared to normal cells .

- Antimicrobial Testing : In a comparative analysis of quinoline derivatives against bacterial strains, this compound exhibited potent activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics .

Research Findings

Properties

IUPAC Name |

quinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAOIXANWIFYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354177 | |

| Record name | Quinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4113-04-6 | |

| Record name | Quinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Quinolinecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.